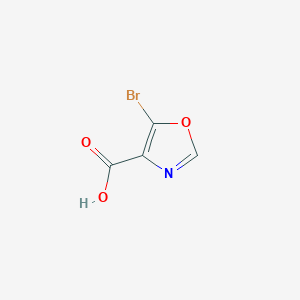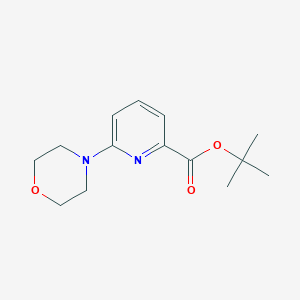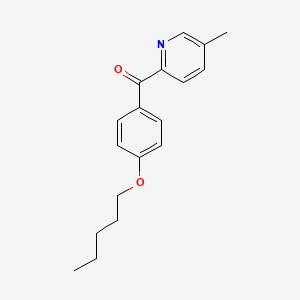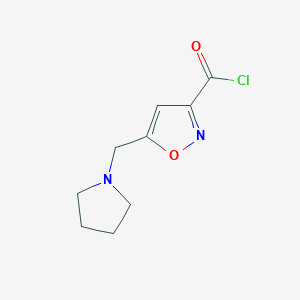
2,5-Dimethyl-1-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride
Übersicht
Beschreibung
2,5-Dimethyl-1-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C13H21ClN2O2 and its molecular weight is 272.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dimethyl-1-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethyl-1-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used as a reagent in the identification and quantification of proteins and their modifications, helping to understand the structure-function relationship of proteins .
Drug Development
The pyrrole structure of the compound is significant in medicinal chemistry. Pyrrole derivatives are known to exhibit a wide range of biological activities and are part of the core structure of many therapeutic agents. This compound could be a precursor in synthesizing new drugs with potential antibacterial, antitumor, or anti-inflammatory properties .
Molecular Biology
In molecular biology, this compound could be used in the study of molecular processes, such as DNA replication and repair, RNA transcription, protein synthesis, and regulation of gene expression. Its role could be pivotal in understanding the interactions at the molecular level .
Biochemical Research
Biochemists may use this compound to study the chemical processes within and related to living organisms. It could be involved in enzyme-catalyzed reactions, signal transduction pathways, or energy metabolism in cells .
Pharmacology
Pharmacological studies could employ this compound to explore its efficacy, absorption, distribution, metabolism, and excretion (ADME) properties. It could serve as a lead compound in the development of new medications for various diseases .
Synthetic Chemistry
The compound’s structure makes it a valuable building block in synthetic organic chemistry. Researchers can use it to synthesize complex organic molecules, which can be used in the development of new materials or chemical probes for biological research .
Wirkmechanismus
Target of action
The compound might have a similar structure to certain indirubin C-3′-oxime ethers, which have been shown to inhibit the growth of leukemia cells by blocking the activity of both c-Src and Abl kinases .
Biochemical pathways
The inhibition of kinase activity can affect a variety of cellular processes, including cell growth and division .
Result of action
Eigenschaften
IUPAC Name |
2,5-dimethyl-1-(2-pyrrolidin-1-ylethyl)pyrrole-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-10-9-12(13(16)17)11(2)15(10)8-7-14-5-3-4-6-14;/h9H,3-8H2,1-2H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWLZESHZVBONH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCN2CCCC2)C)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sodium 3-[5-{2-[4-tert-butyl-7-(diethylamino)-2H-1-benzopyran-2-ylidene]ethylidene}-3-(5-carboxypentyl)-2,4,6-trioxotetrahydropyrimidin-1(2H)-yl]propane-1-sulfonate](/img/structure/B1441252.png)
![8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1441253.png)
![5,7-Difluoro-benzo[B]thiophene-2-carboxylic acid methyl ester](/img/structure/B1441254.png)

![Methyl {[2-oxo-2-(pent-4-en-1-yloxy)ethyl]carbamoyl}formate](/img/structure/B1441258.png)




![[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B1441269.png)


![5-Fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1441274.png)
